molecular formula C17H18ClNO B291236 4-tert-butyl-N-(2-chlorophenyl)benzamide

4-tert-butyl-N-(2-chlorophenyl)benzamide

Cat. No.: B291236
M. Wt: 287.8 g/mol
InChI Key: PFKHLXGGIWJUPL-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(2-chlorophenyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a 2-chlorophenyl substituent on the amide nitrogen. Its synthesis often involves palladium-catalyzed cross-coupling or condensation reactions, as evidenced by its use in auxiliary-assisted arylation protocols .

Properties

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

4-tert-butyl-N-(2-chlorophenyl)benzamide

InChI

InChI=1S/C17H18ClNO/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,1-3H3,(H,19,20)

InChI Key

PFKHLXGGIWJUPL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Molecular Geometry and Intermolecular Interactions

  • N-(2-Chlorophenyl)benzamide (20a):
    The crystal structure of this analog lacks five-membered N–H⋯Cl hydrogen bonding due to significant distortion (65°) of the amide unit relative to the 2-chlorophenyl plane. Instead, intermolecular N–H⋯O=C interactions dominate, highlighting the sensitivity of hydrogen-bonding networks to substituent positioning .
  • 2-Chloro-N-(2-chlorophenyl)benzamide: This derivative adopts a trans conformation of the amide group, similar to 4-tert-butyl-N-(2-chlorophenyl)benzamide, but with additional chlorine substitution.

Modifications to the Benzoyl Ring

  • 4-tert-Butyl-N-(4-methoxyphenyl)benzamide () and 4-tert-Butyl-N-(4-ethoxyphenyl)benzamide ():
    Replacing the 2-chlorophenyl group with electron-donating methoxy or ethoxy substituents shifts the electronic profile of the molecule. These derivatives likely exhibit increased solubility in polar solvents compared to the chloro-substituted parent compound.

Functionalization with Heterocyclic Moieties

  • 4-tert-Butyl-N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide ():
    The addition of a 1,3,4-oxadiazole ring introduces hydrogen-bond acceptors and π-stacking capabilities, which could enhance interactions with biological targets such as enzymes or receptors.
  • 4-tert-Butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide ():
    Substitution of the carbonyl oxygen with a thiocarbonyl group (C=S) alters electronic distribution and may improve metabolic resistance due to reduced susceptibility to hydrolytic cleavage.

Pharmacological Derivatives

  • N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide ():
    This compound incorporates a piperazine-ethoxy linker and thiophene group, enabling dopamine D3 receptor binding. The 2-chlorophenyl group likely contributes to receptor affinity, while the thiophene enhances lipophilicity and membrane permeability .

Table 1: Key Structural Features and Properties

Compound Name Substituents Molecular Weight Notable Interactions/Properties Reference
This compound tert-Butyl, 2-chlorophenyl 301.80 Distorted amide, N–H⋯O=C H-bonding
N-(2-Chlorophenyl)benzamide (20a) None (parent structure) 231.67 Dominant N–H⋯O=C interactions
4-tert-Butyl-N-(4-methoxyphenyl)benzamide tert-Butyl, 4-methoxyphenyl 297.38 Enhanced solubility
4-tert-Butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide tert-Butyl, thiourea linkage 346.87 Improved metabolic stability

Research Findings and Implications

  • Crystal Engineering: The absence of N–H⋯Cl bonding in this compound underscores the role of steric effects in disrupting hydrogen-bond networks, which may inform co-crystal design for improved bioavailability .
  • Pharmacological Potential: Derivatives with piperazine linkers () demonstrate the compound’s adaptability in targeting CNS receptors, while oxadiazole-containing analogs () expand utility in enzyme inhibition.
  • Metabolic Considerations: Thiocarbonyl derivatives () highlight strategies to enhance stability, whereas methoxy/ethoxy variants (–16) prioritize solubility for aqueous formulations.

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